molecular formula C8H12ClNO B1590506 o-Phenetidine Hydrochloride CAS No. 89808-01-5

o-Phenetidine Hydrochloride

Cat. No.: B1590506
CAS No.: 89808-01-5
M. Wt: 173.64 g/mol
InChI Key: HODQIPYRQHAZFV-UHFFFAOYSA-N
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Description

o-Phenetidine Hydrochloride: is an organic compound with the molecular formula C₈H₁₁NO·HCl. It is a derivative of o-Phenetidine, where the amino group is protonated to form a hydrochloride salt. This compound is used in various chemical syntheses and has applications in the pharmaceutical and dye industries.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: o-Phenetidine Hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

Biology and Medicine:

    Pharmaceutical Research: It is used in the development of drugs and as a precursor in the synthesis of active pharmaceutical ingredients.

Industry:

    Dye Manufacturing: The compound is used in the production of dyes and pigments.

Mechanism of Action

Target of Action

o-Phenetidine Hydrochloride is a compound that primarily targets histamine H1-receptor sites on effector cells . These receptors play a crucial role in mediating the effects of histamine, a naturally occurring chemical in the body .

Mode of Action

This compound interacts with its targets by competing with histamine for histamine H1-receptor sites on effector cells . This competition antagonizes the pharmacological effects of histamine that are mediated through the activation of H1-receptor sites . As a result, the intensity of allergic reactions and tissue injury responses involving histamine release is reduced .

Biochemical Pathways

The action of this compound affects the histamine signaling pathway. By inhibiting the binding of histamine, the compound decreases the normal histamine response from cells, consequently decreasing allergic symptoms . This action can have downstream effects on various biochemical pathways involved in allergic reactions and tissue injury responses .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic symptoms and tissue injury responses. By competing with histamine for H1-receptor sites, the compound reduces the intensity of these reactions, thereby alleviating symptoms such as sneezing, runny nose, itching, watery eyes, hives, rashes, and other symptoms of allergies and the common cold .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, amines such as o-Phenetidine are generally sensitive to air . Over time, sitting in a bottle, amines slowly decompose to produce dark-colored polymeric "tars" . Therefore, it is recommended to store this compound in a cool and dark place, preferably under inert gas

Safety and Hazards

Exposure to o-Phenetidine may cause cyanosis, hypothermia, headache, drowsiness, vomiting, irritation of the alimentary tract, and nephritis . It and its vapors may cause irritation of the eyes, skin, and mucous membranes . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for o-Phenetidine Hydrochloride are not mentioned in the search results, it’s worth noting that it is used as an intermediate in the synthesis of pharmaceutical drugs , indicating its potential for continued use in pharmaceutical research and development.

Relevant Papers

The paper titled “Synthesis of Phenacetin” provides a detailed explanation of the synthesis process of phenacetin, a compound related to o-Phenetidine . Another paper titled “Synthesis and pharmacological activities of azo dye derivatives” discusses the significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protonation of o-Phenetidine: The preparation of o-Phenetidine Hydrochloride typically involves the protonation of o-Phenetidine (2-ethoxyaniline) with hydrochloric acid. The reaction is straightforward and involves dissolving o-Phenetidine in water and adding concentrated hydrochloric acid to form the hydrochloride salt. [ \text{C}{11}\text{NO} + \text{HCl} \rightarrow \text{C}{11}\text{NO·HCl} ]

Industrial Production Methods:

    Large-Scale Synthesis: In industrial settings, the synthesis of this compound is carried out in large reactors where o-Phenetidine is mixed with hydrochloric acid under controlled conditions to ensure complete protonation. The product is then purified through recrystallization or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Phenetidine Hydrochloride can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in substitution reactions where the ethoxy group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents like halogens, acids, and bases can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Depending on the conditions, products like quinones or nitroso compounds can be formed.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Compounds with different functional groups replacing the ethoxy or amino groups.

Comparison with Similar Compounds

    p-Phenetidine: Another isomer of phenetidine with similar properties but different reactivity due to the position of the ethoxy group.

    m-Phenetidine: The third isomer with distinct chemical behavior.

    Phenacetin: A related compound used as an analgesic and antipyretic.

Uniqueness:

    Reactivity: o-Phenetidine Hydrochloride has unique reactivity due to the position of the ethoxy group and the presence of the hydrochloride salt, making it suitable for specific synthetic applications.

Properties

IUPAC Name

2-ethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODQIPYRQHAZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501386
Record name 2-Ethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89808-01-5
Record name 2-Ethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Phenetidine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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